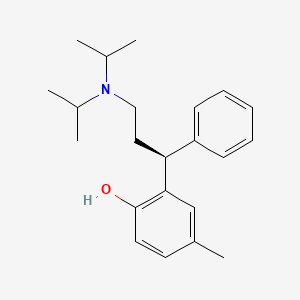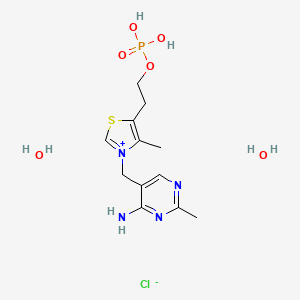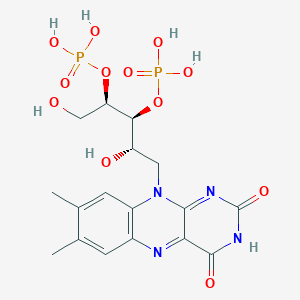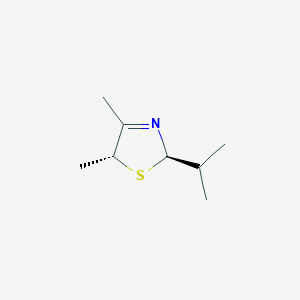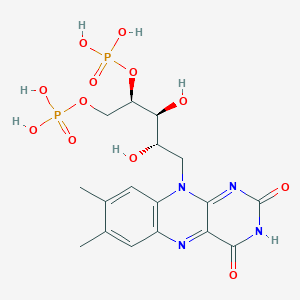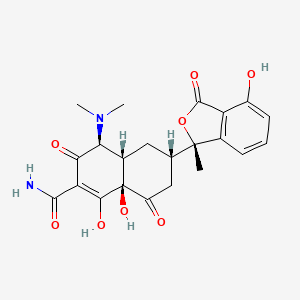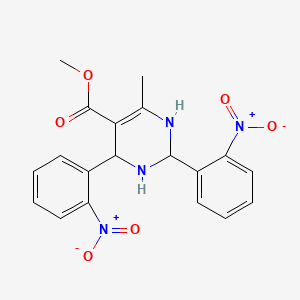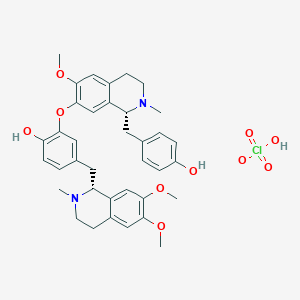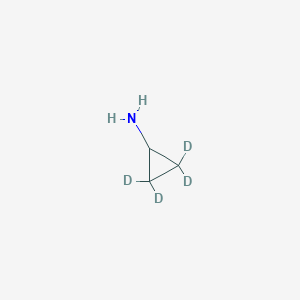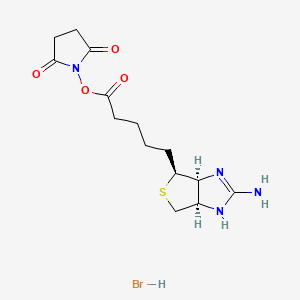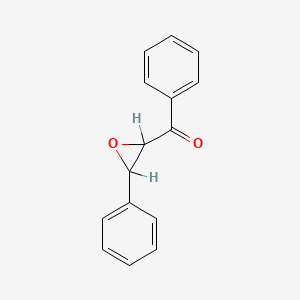
Vanillylmethanol 4-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vanillylmethanol 4-Glucuronide is a derivative of Vanillylmethanol, which is an odorant found in strawberries, grapes, and olive oil. The compound has a molecular formula of C15H20O9 and a molecular weight of 344.31 . It is categorized under amino acid metabolites and is known for its high scavenging activities and inhibition of homocysteine-induced endothelial cell adhesion.
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Vanillylmethanol 4-Glucuronide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The specific conditions for these reactions can vary depending on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of this compound could lead to the formation of corresponding aldehydes or ketones .
Scientific Research Applications
Vanillylmethanol 4-Glucuronide has several scientific research applications, including:
Chemistry: It is used as a reference material for the analysis of amino acid metabolites.
Biology: It is studied for its high scavenging activities and its ability to inhibit homocysteine-induced endothelial cell adhesion.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: It is used in the production of various biochemical reagents.
Mechanism of Action
The mechanism of action of Vanillylmethanol 4-Glucuronide involves its interaction with specific molecular targets and pathways. It is known to inhibit homocysteine-induced endothelial cell adhesion, which suggests its potential role in cardiovascular health. The exact molecular targets and pathways involved in its action are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Vanillylmethanol 4-Glucuronide include:
Vanillylmethanol: The parent compound, known for its odorant properties.
Vanillin: A widely used flavoring agent with similar structural features.
4-Methylumbelliferone Glucuronide: Another glucuronide compound with similar metabolic pathways.
Uniqueness
This compound is unique due to its specific biological activities, such as high scavenging activities and inhibition of homocysteine-induced endothelial cell adhesion. These properties make it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
948028-93-1 |
|---|---|
Molecular Formula |
C₁₅H₂₀O₉ |
Molecular Weight |
344.31 |
Synonyms |
4-(2-Hydroxyethyl)-2-methoxyphenyl β-D-Glucopyranosiduronic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


